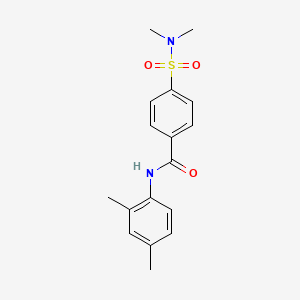

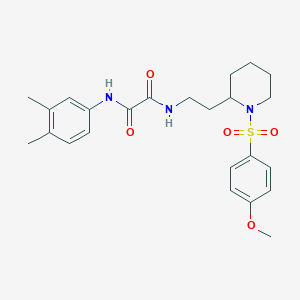

N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide is not directly described in the provided papers. However, the papers do discuss related benzamide derivatives, which are of interest in the field of drug chemistry due to their potential biological applications. For instance, the synthesis of various substituted benzamides using antipyrine as a precursor has been reported, highlighting their potential to bind nucleotide protein targets . Additionally, the structural analysis of a similar compound, N-(2,6-Dimethylphenyl)benzamide, reveals that the benzoyl and aniline rings are almost orthogonal to each other, which could imply certain physical and chemical properties relevant to the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the use of precursor compounds that are functionalized to achieve the desired substitution pattern on the benzamide scaffold. While the exact synthesis of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide is not detailed, the synthesis of related compounds, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, involves the use of antipyrine to introduce the benzamide functionality . This suggests that a similar approach could be employed for the synthesis of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on N-(2,6-Dimethylphenyl)benzamide provides insights into the molecular conformation of such compounds, where the H—N—C=O units are in a trans conformation and the benzoyl and aniline rings are nearly orthogonal . This information can be extrapolated to predict the molecular structure of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide, which may also exhibit similar conformational features that affect its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring. Although the provided papers do not discuss the chemical reactions of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide specifically, they do mention the biological evaluation of similar compounds, indicating that these molecules can interact with enzymes such as alkaline phosphatases and ecto-5′-nucleotidases . These interactions are likely mediated by the chemical functionality of the benzamide derivatives and provide a basis for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The crystal structure analysis of related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provides data on their vibrational frequencies, chemical shifts, and electronic properties . These properties are essential for understanding the behavior of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide in different environments and can be inferred from the detailed characterization of similar benzamide compounds.

科学研究应用

In terms of safety and toxicity, studies have demonstrated low toxicity in animal models such as mice, rats, and guinea pigs, which is promising for its development into clinical applications. The compound's applications in scientific experiments are diverse, ranging from inhibiting cancer cell growth and treating epilepsy to modulating inflammatory processes.

Additionally, the research into the structure-based bioisosterism design of benzamide analogues, including compounds with 1,2,4-oxadiazole substituted with pyrazole rings, has shown that these compounds exhibit good lethal activities against various pests and certain fungicidal activities. This opens up potential applications in agriculture as pesticidal agents. A notable aspect of this research is the emphasis on discovering lead compounds with high activity and low toxicity, indicating the importance of safety in the development of new chemical entities.

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of exposure.

未来方向

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.

Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies would be needed to obtain this information.

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-5-10-16(13(2)11-12)18-17(20)14-6-8-15(9-7-14)23(21,22)19(3)4/h5-11H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYYQMLRRDBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

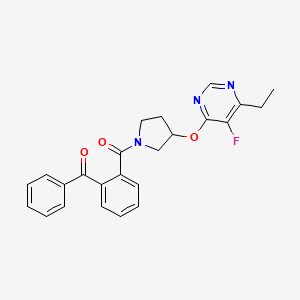

![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)